molecular formula C5H4ClF6NO B13505983 N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

Cat. No.: B13505983
M. Wt: 243.53 g/mol
InChI Key: PMOHCPXREIEFHF-UHFFFAOYSA-N
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Description

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C5H4ClF6NO. It is known for its unique properties due to the presence of trifluoroethyl groups, which impart significant electron-withdrawing effects. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through the reaction of N,N-bis(2,2,2-trifluoroethyl)amine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure safety and efficiency. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The electron-withdrawing trifluoroethyl groups enhance the reactivity of the carbamoyl chloride, making it a potent electrophile in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)carbamoyl chloride
  • N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride
  • Bis(2,2,2-trifluoroethyl) ether

Uniqueness

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to the presence of two trifluoroethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

Molecular Formula

C5H4ClF6NO

Molecular Weight

243.53 g/mol

IUPAC Name

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

InChI

InChI=1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2

InChI Key

PMOHCPXREIEFHF-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)N(CC(F)(F)F)C(=O)Cl

Origin of Product

United States

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